Methyl 3-[3-(aminomethyl)phenyl]propanoate

PROTAC Targeted Protein Degradation Linker Design

Meta-substituted arylalkylamine ester featuring an angular (~120°) aminomethyl trajectory critical for PROTAC linker design where para-substituted linear linkers fail. The meta configuration introduces geometric differentiation that directly impacts ternary complex formation efficiency. With 5 rotatable bonds (vs. para isomer's 4), this scaffold enables expanded conformational sampling for optimized warhead–E3 ligase spatial orientation. The methyl ester serves as a protected carboxylic acid equivalent, enabling orthogonal deprotection after incompatible upstream transformations. The primary amine provides a versatile handle for Michael addition chemistry or sequential bioconjugation. Offered at ≥95% purity with ambient shipping—order now for systematic SAR exploration or PROTAC development programs.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 100511-83-9
Cat. No. B024812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[3-(aminomethyl)phenyl]propanoate
CAS100511-83-9
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1=CC(=CC=C1)CN
InChIInChI=1S/C11H15NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-4,7H,5-6,8,12H2,1H3
InChIKeyWSFASYFZFSTLPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-[3-(aminomethyl)phenyl]propanoate (CAS 100511-83-9): Chemical Identity and Baseline Procurement Profile


Methyl 3-[3-(aminomethyl)phenyl]propanoate (CAS 100511-83-9) is an arylalkylamine ester with molecular formula C₁₁H₁₅NO₂ and molecular weight 193.24 g/mol . The compound features a meta-substituted phenyl ring bearing an aminomethyl (-CH₂NH₂) group at the 3-position and a methyl propanoate side chain, resulting in calculated physicochemical properties including a topological polar surface area (TPSA) of 52.3 Ų, XLogP3 of approximately 1.2, and 5 rotatable bonds . Commercially available from multiple suppliers including ChemScene, MolCore, AKSci, and CymitQuimica, this compound is typically offered at ≥95% purity with storage recommendations at ambient to cool, dry conditions .

Why Generic Substitution of Methyl 3-[3-(aminomethyl)phenyl]propanoate (CAS 100511-83-9) with In-Class Analogs Is Not Warranted


Methyl 3-[3-(aminomethyl)phenyl]propanoate and its positional isomers, including the para-substituted methyl 3-(4-(aminomethyl)phenyl)propanoate (CAS 100511-78-2) and ortho-substituted methyl 3-(2-aminomethylphenyl)propanoate, share identical molecular formulas (C₁₁H₁₅NO₂) and molecular weights (193.24) but differ fundamentally in the substitution pattern on the aromatic ring . This structural divergence produces distinct spatial orientations of the reactive aminomethyl moiety, which critically influences molecular geometry, potential binding conformations, and reactivity in downstream synthetic transformations. In PROTAC linker design, meta vs. para substitution alters both linker trajectory and the achievable distance between warhead and E3 ligase ligand, directly impacting ternary complex formation and degradation efficiency [1]. Without direct comparative data confirming functional equivalence across substitution patterns, substitution with the para or ortho analog introduces uncontrolled variables that may compromise synthetic reproducibility or pharmacological outcomes.

Quantitative Evidence Guide: Differentiating Methyl 3-[3-(aminomethyl)phenyl]propanoate (CAS 100511-83-9) from Structural Analogs


Meta-Substitution Defines Distinct Linker Geometry in PROTAC Design Relative to Para Isomer

The meta-substitution pattern of methyl 3-[3-(aminomethyl)phenyl]propanoate positions the aminomethyl group at a 120° angle relative to the propanoate chain, creating a distinct spatial trajectory compared to the linear 180° geometry of the para isomer (CAS 100511-78-2) . This angular offset alters the effective linker reach and rotational freedom in PROTAC constructs, which directly influences ternary complex formation kinetics and degradation efficiency [1].

PROTAC Targeted Protein Degradation Linker Design

Differentiated Topological Polar Surface Area (TPSA) and Rotatable Bond Count Impact Membrane Permeability Predictions

Calculated physicochemical parameters reveal key differences between meta and para isomers. Methyl 3-[3-(aminomethyl)phenyl]propanoate (meta isomer) exhibits a topological polar surface area (TPSA) of 52.3 Ų and 5 rotatable bonds , whereas the para isomer (CAS 100511-78-2) has a TPSA of 52.3 Ų but only 4 rotatable bonds . The additional rotatable bond in the meta isomer arises from the asymmetric positioning of the aminomethyl group relative to the propanoate chain, conferring greater conformational flexibility and distinct three-dimensional spatial sampling.

ADME Drug-likeness Permeability

Established Use as Michael Addition Substrate for Anticancer Derivative Synthesis

Methyl 3-[3-(aminomethyl)phenyl]propanoate has been documented to participate in Michael addition reactions with acrylic acid to generate derivatives that underwent antiproliferative testing against human cancer cell lines, including HCT-116 (colon carcinoma) and MCF-7 (breast adenocarcinoma) . The primary amine functionality serves as a nucleophile for conjugate addition, enabling modular construction of structurally diverse compound libraries. While specific IC₅₀ values for the resulting derivatives are not reported in the accessible source, this documented synthetic utility distinguishes the compound from untested or less characterized analogs.

Medicinal Chemistry Anticancer Michael Addition

Ester Functionality Enables Direct Carboxylic Acid Conversion for Amide Coupling

The methyl ester moiety of methyl 3-[3-(aminomethyl)phenyl]propanoate provides a protected carboxylic acid that can be selectively hydrolyzed to the free acid (3-(3-aminomethylphenyl)propanoic acid) under mild basic conditions, or directly converted to amides via aminolysis . The corresponding free acid (CAS 55197-35-8, formula C₁₀H₁₃NO₂, MW 179.09) exhibits increased polarity with 2 hydrogen bond donors versus 1 in the methyl ester, and reduced rotatable bond count (4 vs. 5) . This orthogonal reactivity profile distinguishes the compound from free acid or amide analogs that lack the same synthetic flexibility.

Amide Coupling Peptide Synthesis Bioconjugation

Optimal Application Scenarios for Methyl 3-[3-(aminomethyl)phenyl]propanoate (CAS 100511-83-9) Based on Verified Evidence


PROTAC Linker Optimization Requiring Meta-Substituted Angular Linker Geometry

When designing PROTAC molecules where a linear para-substituted linker would position the warhead and E3 ligase ligand at suboptimal distances or orientations, the meta-substituted methyl 3-[3-(aminomethyl)phenyl]propanoate provides an angular trajectory (~120° vs. 180°) . This geometric differentiation, combined with its 5 rotatable bonds offering greater conformational sampling than the para isomer's 4 rotatable bonds , may be critical for achieving productive ternary complex formation. The primary amine and ester functionalities provide orthogonal conjugation handles for sequential coupling to warhead and E3 ligase ligand moieties.

Medicinal Chemistry Campaigns Building Michael Addition-Derived Anticancer Libraries

Research programs focused on generating novel anticancer agents via Michael addition chemistry can leverage the documented reactivity of methyl 3-[3-(aminomethyl)phenyl]propanoate as a nucleophilic substrate. The compound's primary amine undergoes conjugate addition to electron-deficient alkenes (e.g., acrylic acid), enabling modular library construction and subsequent antiproliferative screening against cancer cell lines including HCT-116 and MCF-7 .

Multi-Step Synthesis Requiring Protected Carboxylic Acid with Controlled Deprotection

For synthetic sequences where a free carboxylic acid would be incompatible with upstream reaction conditions (e.g., organometallic reactions, strong nucleophiles), the methyl ester form of methyl 3-[3-(aminomethyl)phenyl]propanoate serves as a protected acid equivalent . The ester can be selectively hydrolyzed to 3-(3-aminomethylphenyl)propanoic acid (CAS 55197-35-8) under mild basic conditions after other sensitive transformations are complete . This orthogonal protection strategy is particularly valuable in peptide mimetic synthesis and bioconjugate construction.

Structure-Activity Relationship (SAR) Studies Investigating Substitution Pattern Effects

When conducting systematic SAR exploration of arylalkylamine scaffolds, methyl 3-[3-(aminomethyl)phenyl]propanoate serves as the essential meta-substituted comparator to its ortho and para isomers. The distinct spatial positioning of the aminomethyl group at the 3-position , coupled with its unique rotatable bond profile (5 vs. 4 for para isomer) , provides critical data points for understanding how substitution geometry modulates target binding, permeability, and metabolic stability.

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